2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine
Description
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a 2,3-dimethoxyphenyl substituent. This compound belongs to a class of structurally constrained amines, where the cyclopropane ring imposes significant steric and electronic effects.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-4-7(11(10)14-2)8-6-9(8)12/h3-5,8-9H,6,12H2,1-2H3 |
InChI Key |
HCIWYQQTEVSMAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine typically involves the following steps:
-
Formation of the Cyclopropane Ring: : The cyclopropane ring can be formed through the reaction of an alkene with a carbene or carbenoid. For example, the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (CH2I2) and a zinc-copper couple, can be used to form the cyclopropane ring .
-
Attachment of the 2,3-Dimethoxyphenyl Group: : The 2,3-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the 2,3-dimethoxyphenyl group with a suitable halide precursor of the cyclopropane ring .
Industrial Production Methods
Industrial production methods for 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues
| Compound Name | Substituent Position/Type | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine | 2,3-di-OCH₃ | ~207.26* | Electron-donating methoxy groups; moderate steric hindrance |
| 2-(2,3-Dichlorophenyl)cyclopropan-1-amine (HCl) | 2,3-di-Cl | 238.54 | Electron-withdrawing Cl groups; higher lipophilicity (LogP ~3.0 estimated) |
| 1-(3-Chlorophenyl)cyclopropan-1-amine | 3-Cl | 167.63 | Single Cl substituent; reduced steric hindrance |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | 3,4-di-OCH₃ | 315.37 | Phenethylamine backbone; benzamide functional group |
*Calculated based on molecular formula C₁₁H₁₅NO₂.
Key Observations:
Electronic Effects: The 2,3-dimethoxy groups in the target compound enhance electron density on the phenyl ring, favoring interactions with electron-deficient biological targets. Rip-B (3,4-dimethoxyphenethylamine derivative) demonstrates that methoxy group positioning significantly impacts reactivity and regioselectivity in acylation reactions .
Steric Effects: The 2,3-dimethoxy groups introduce moderate steric hindrance compared to smaller substituents like chlorine.
Table 2: Reactivity in Acylation Reactions
Key Findings:
- The target compound’s amine group is expected to exhibit high reactivity toward acylation, similar to benzodiazepine and phenethylamine derivatives.
- Crotonyl chloride’s larger size (vs. acetic anhydride) shifts regioselectivity in benzodiazepines, suggesting that acylating agent size could influence outcomes in cyclopropanamine derivatives as well .
Pharmacological and Toxicological Considerations
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